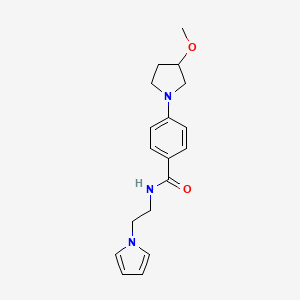

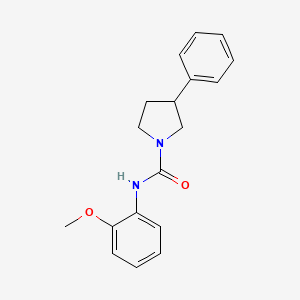

![molecular formula C17H19N5O2 B2719901 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide CAS No. 899995-20-1](/img/structure/B2719901.png)

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

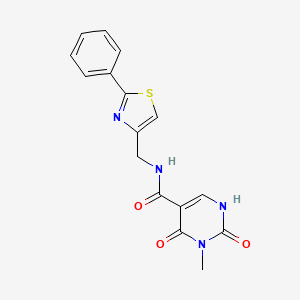

This compound belongs to the class of organic compounds known as pyrazolo [3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido [2,3- d ]pyrimidin-7-one derivatives .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .科学的研究の応用

Synthesis and Structural Analysis

Iodine Catalyzed Oxidative Synthesis : The synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, including key intermediates in sildenafil synthesis, through iodine-catalyzed oxidative coupling demonstrates the compound's role in generating important heterocyclic compounds (Mohammed, Vishwakarma, & Bharate, 2015).

Antiproliferative and Proapoptotic Agents : Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their inhibition of isolated Src and cell line proliferation. They act as antiproliferative and proapoptotic agents through the inhibition of Src phosphorylation and the anti-apoptotic gene BCL2, highlighting potential anticancer applications (Carraro et al., 2006).

Adenosine Receptor Affinity : Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine shows their affinity for A1 adenosine receptors, indicating potential applications in neurological disorders and receptor-targeted therapies (Harden, Quinn, & Scammells, 1991).

Anticancer Activity

Antitumor Potential : Certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant antitumor activity. Notably, compounds within this class have been found to inhibit cancer cell growth effectively, suggesting their role in developing new anticancer agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Antiproliferative Agents : The synthesis and evaluation of pyrazolo[3,4-d]pyrimidines as antiproliferative agents towards specific cancer cell lines highlight their potential as candidates for cancer treatment. Their mechanism involves the inhibition of c-Src phosphorylation, a key pathway in cancer cell growth and survival (Carraro et al., 2006).

Additional Applications

In Vitro Cytotoxic Activity : The design and synthesis of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and their evaluation for in vitro cytotoxic activity against cancer cell lines underscore the compound's utility in developing novel anticancer agents with potentially lower side effects (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Antimicrobial Activity : The synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating the pyrimidine ring, which showed moderate activity, demonstrate the compound's versatility in generating derivatives with potential antimicrobial properties (Farag, Kheder, & Mabkhot, 2009).

将来の方向性

特性

IUPAC Name |

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-11-6-5-7-12(8-11)15(23)20-21-10-18-14-13(16(21)24)9-19-22(14)17(2,3)4/h5-10H,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMIRYIGZAUDIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-hydroxythieno[3,2-c]quinoline-2-carboxylate](/img/structure/B2719821.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2719825.png)

![3-(4-Chlorophenyl)-5-[(dimethylamino)methylene]-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B2719832.png)

![1-Ethyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2719836.png)